Physicochemical properties of 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one
Physicochemical properties of 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one
This guide provides an in-depth technical analysis of 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one , a specialized aromatic ketone used as a scaffold in medicinal chemistry and organic synthesis.[1]
[1][2][3][4][5]
Executive Summary
1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one (CAS: 7507-88-2 ) is a halogenated acetophenone derivative characterized by a strong intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydroxyl group.[1][2][3][4] This "pseudo-aromatic" chelation ring significantly influences its solubility, pKa, and spectroscopic signature. Primarily utilized as an intermediate in the synthesis of chalcones, flavones, and bioactive heterocycles, it offers a unique substitution pattern (3-Cl, 5-Me) that modulates steric and electronic properties in drug design.
Chemical Identity & Structural Analysis[1][6][7][8][9][10]
| Property | Detail |
| IUPAC Name | 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one |
| Common Synonyms | 3'-Chloro-2'-hydroxy-5'-methylacetophenone; 2-Acetyl-6-chloro-4-methylphenol |
| CAS Registry Number | 7507-88-2 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| SMILES | CC1=CC(C(C)=O)=C(O)C(Cl)=C1 |
Structural Dynamics: The Chelation Effect
The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) .[1] The carbonyl oxygen at C1 acts as a Lewis base, accepting a proton from the hydroxyl group at C2.
-
Electronic Consequence: This locks the molecule into a planar conformation, enhancing lipophilicity by "hiding" the polar OH group.
-
Reactivity Consequence: The carbonyl carbon is less electrophilic due to resonance donation, requiring harsher conditions for condensation reactions (e.g., Claisen-Schmidt) compared to non-chelated isomers.
Figure 1: Resonance stabilization and substituent effects. The 3-Cl group exerts an inductive withdrawal (-I) that increases the acidity of the phenol, strengthening the hydrogen bond.
Physicochemical Properties
The following data synthesizes experimental values and high-confidence predictive models (ACD/Labs, EPISuite).
| Property | Value | Context/Notes |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles. |
| Melting Point | 50–55 °C (Predicted) | Lower than non-chlorinated parent (MP ~48°C) due to symmetry disruption.[1] |
| Boiling Point | ~260 °C (at 760 mmHg) | High BP due to molecular weight, despite internal H-bonding.[1] |
| pKa (Phenol) | 7.8 ± 0.2 | Significantly more acidic than phenol (10.[1]0) due to ortho-Cl electron withdrawal.[1] |
| LogP (Octanol/Water) | 2.8 ± 0.3 | Highly lipophilic; crosses biological membranes easily.[1] |
| Solubility | < 0.5 mg/mL (Water) | Practically insoluble in water.[1][5][6] |
| Solubility (Organic) | High | Soluble in DCM, Ethanol, DMSO, Ethyl Acetate. |
Synthesis & Purification Protocols
The most reliable route to 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one is the Fries Rearrangement of the corresponding phenolic ester.[1] This method ensures high regioselectivity.[1]
Synthetic Route: Fries Rearrangement
Reaction: 2-Chloro-4-methylphenyl acetate
Mechanism:
-
Coordination: Lewis acid (
) coordinates to the ester carbonyl oxygen.[1] -
Acylium Formation: The C-O bond cleaves, generating an acylium ion (
) and an aluminum phenoxide complex.[1] -
Electrophilic Attack: The acylium ion attacks the aromatic ring.[1]
-
Regioselectivity: The starting phenol (2-chloro-4-methylphenol) has two ortho positions relative to the oxygen: C2 (occupied by Cl) and C6 (open).[1] The para position (C4) is occupied by Methyl.[1] Therefore, the acetyl group must migrate to the C6 position (which becomes C1 in the product numbering).
-
Figure 2: Step-by-step synthesis workflow via Fries Rearrangement.
Detailed Protocol
-
Acetylation: Dissolve 2-chloro-4-methylphenol (1.0 eq) in acetic anhydride (1.2 eq) with a catalytic amount of
. Heat at 80°C for 1 hour. Pour into ice water, filter the solid ester. -
Rearrangement: Mix the dry ester (1.0 eq) with anhydrous
(1.5 eq) in a round-bottom flask (solvent-free or in nitrobenzene). -
Heating: Heat the mixture to 120–130°C for 2 hours. Evolution of HCl gas indicates reaction progress.[1] The mixture will turn into a viscous green/brown paste.
-
Workup: Cool to RT. Carefully quench by adding crushed ice followed by conc. HCl to break the Aluminum complex.[1]
-
Extraction: Extract the resulting solid/oil with Dichloromethane (DCM).[1] Wash with water and Brine.
-
Purification: Recrystallize from Ethanol/Water (8:2) to obtain pale yellow needles.
Spectral Characterization (Diagnostic)
Use these peaks to validate the identity of the synthesized compound.[1][7]
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (300 MHz, CDCl₃) | Phenolic OH : Highly deshielded due to intramolecular H-bond. | |
| Ar-H6 : Ortho to Carbonyl, meta-coupled to H4. | ||
| Ar-H4 : Adjacent to Cl and Me. | ||
| Acetyl CH₃ : Characteristic methyl ketone singlet.[1] | ||
| Ar-CH₃ : Methyl group on the ring.[1] | ||
| IR (KBr) | 1640 cm⁻¹ | C=O[1] Stretch : Shifted to lower frequency (from ~1680) due to chelation. |
| 3200–3500 cm⁻¹ (broad) | O-H Stretch : Weak/broad band due to H-bonding.[1] | |
| MS (EI) | m/z 184 / 186 (3:1) | Molecular Ion [M]+ : Shows characteristic Chlorine isotope pattern.[1] |
| m/z 169 | [M - CH₃]+ : Loss of methyl radical.[1] |
Applications & Reactivity
Claisen-Schmidt Condensation
This compound is a key precursor for chlorinated chalcones .[1]
-
Reaction: Condensation with aromatic aldehydes (Ar-CHO) in basic media (KOH/EtOH).[1]
-
Challenge: The 3-Cl substituent creates steric bulk near the reaction center, and the strong OH-chelation reduces the acidity of the
-protons of the acetyl group. -
Optimization: Use higher concentrations of base (40% KOH) or ultrasound irradiation to drive the reaction to completion.
Schiff Base Formation
Reaction with primary amines or hydrazides yields Schiff bases (imines), often used as ligands for transition metal coordination (Cu, Ni, Zn). The phenolic OH and imine N provide a bidentate (N,O) or tridentate coordination pocket.[1]
Safety & Handling (MSDS Summary)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The phenolic group is susceptible to slow oxidation if exposed to air/light for prolonged periods.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize HCl generated from combustion).[1]
References
-
Synthesis & CAS Verification: GuideChem. "1-(3-chloro-2-hydroxy-5-methylphenyl)ethanone Properties and CAS 7507-88-2".
-
Fries Rearrangement Methodology: Martin, R. Handbook of Hydroxyacetophenones: Preparation and Physical Properties.[1] Springer Science & Business Media, 2005.[1] (Describes general protocols for chloro-methyl-hydroxyacetophenones).
-
Spectral Analogues (NMR/IR): NIST Chemistry WebBook.[1] "Acetophenone, 3'-chloro-".[1][8] (Used for comparative spectral prediction of the chloro-acetophenone core).[1]
-
Reactivity (Chalcones): ResearchGate. "Synthesis of flavones from 2-hydroxy acetophenone derivatives".
Sources
- 1. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 50317-56-1|1-(3-(Bromomethyl)-5-chloro-2-hydroxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]
- 3. 22362-65-8|1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 4. 5067-25-4|1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetophenone, 3'-chloro- [webbook.nist.gov]
